![molecular formula C10H10Cl2N2 B134411 1-[4-(chloromethyl)phenyl]-1H-pyrazole CAS No. 143426-52-2](/img/structure/B134411.png)
1-[4-(chloromethyl)phenyl]-1H-pyrazole
Descripción general
Descripción
1-[4-(Chloromethyl)phenyl]-1H-pyrazole (1-CMP) is an organic compound that is widely used in scientific research due to its unique properties. It is a heterocyclic aromatic compound with a pyrazole ring structure, which makes it a highly reactive compound. 1-CMP is a versatile compound that can be used in a variety of applications, such as synthesis, scientific research, and drug development. It has a wide range of biochemical and physiological effects, and its versatility makes it a valuable tool for laboratory experiments.
Aplicaciones Científicas De Investigación
Role in Organic Synthesis
Pyrazole derivatives have been extensively used as synthons in organic synthesis due to their potential in forming a wide array of heterocyclic compounds. They are involved in reactions such as condensation followed by cyclization or multicomponent reactions (MCRs), often under conditions like microwave irradiation or using reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine. These methodologies lead to the synthesis of heterocyclic structures with potential yields, providing a convenient strategy to annelate different heterocyclic nuclei, thereby extending the categories of heterocyclic systems and aiding in the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Biological Applications
The pyrazole moiety is recognized for its presence in numerous biologically active compounds, making it an essential pharmacophore in medicinal chemistry. Derivatives of pyrazole have shown a wide spectrum of biological activities, including but not limited to:
Antimicrobial Activity : Pyrazole derivatives exhibit significant antimicrobial properties. The structural variations in these compounds have shown potential against various microbial infections, with some also focusing on DNA gyrase inhibition as a target for antibacterial and antifungal activities. The compounds' efficacy is often linked to their structural features, notably the presence of the pyrazole ring, which is crucial in drug design (Ganguly & Jacob, 2017).
Anticancer Properties : The incorporation of the pyrazole moiety into molecular structures has resulted in compounds with promising anticancer activities. The synthesis and evaluation of various pyrazoline derivatives, particularly focusing on their anticancer potential, has been a significant area of research. The properties of these compounds are often assessed through various biological assays to determine their efficacy against different cancer cell lines (Ray et al., 2022).
Insecticidal Properties : Some pyrazole derivatives, like fipronil, are known for their broad-spectrum insecticidal activity. The environmental persistence of such compounds and their toxicological impact on non-target species have led to research into their biodegradation pathways. Understanding these pathways is crucial for developing environmentally friendly and effective approaches to manage pests (Zhou et al., 2021).
Propiedades
IUPAC Name |
1-[4-(chloromethyl)phenyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAINSRDHMRYAGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143426-52-2 | |
| Record name | 1-[4-(chloromethyl)phenyl]-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







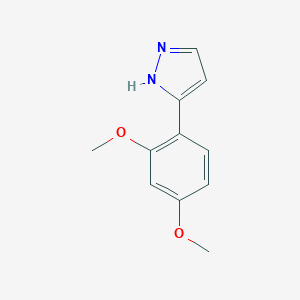
![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B134344.png)

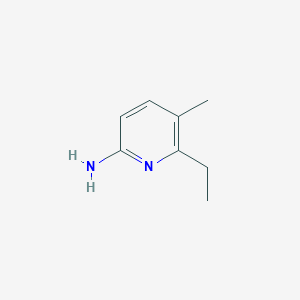
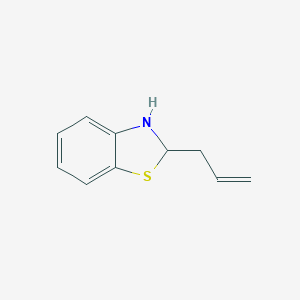
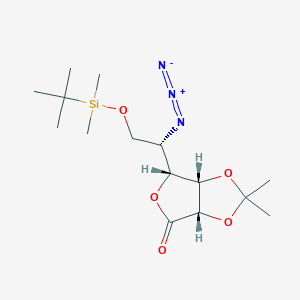
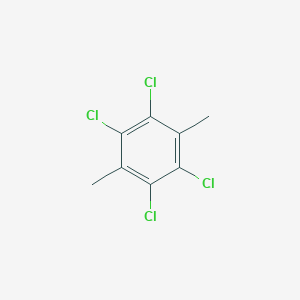
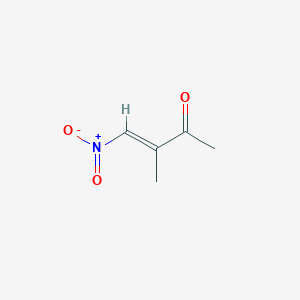
![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)
